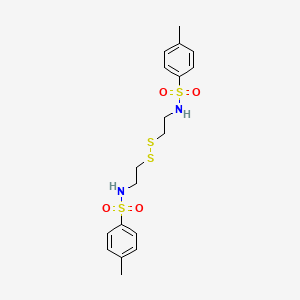

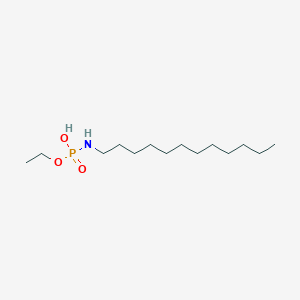

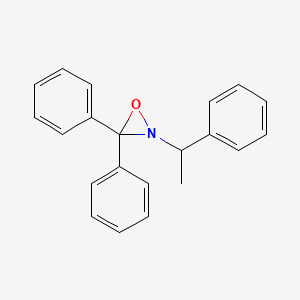

![molecular formula C48H78O16 B12803855 [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12803855.png)

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is renowned for its wide range of pharmacological properties, including neuroprotective, cardioprotective, hepatoprotective, wound healing, anti-inflammatory, antioxidant, anti-allergic, antidepressant, anxiolytic, antifibrotic, antibacterial, anti-arthritic, anti-tumor, and immunomodulatory activities . Asiaticoside is a key bioactive constituent of Centella asiatica and has been extensively used in traditional medicine systems such as Ayurveda and Traditional Chinese Medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of asiaticoside involves the extraction of Centella asiatica followed by purification processes. The primary method includes the use of solvents such as methanol and acetonitrile in combination with orthophosphoric acid buffer for the extraction and purification of asiaticoside . The process is optimized using techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to ensure high purity and yield.

Industrial Production Methods: Industrial production of asiaticoside typically involves large-scale extraction from Centella asiatica using water/alcoholic solvents. The extract is then subjected to further purification using chitosan-based hydrogels, which facilitate the controlled release and enhanced permeability of asiaticoside . This method ensures the production of high-quality asiaticoside suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Asiaticoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Asiaticoside can be hydrolyzed to produce asiatic acid, its aglycone form, using acidic or enzymatic conditions.

Oxidation: Oxidative reactions involving asiaticoside typically use reagents like hydrogen peroxide or potassium permanganate.

Glycosylation: Glycosylation reactions involve the addition of sugar moieties to asiaticoside, enhancing its solubility and bioavailability.

Major Products Formed: The primary product formed from the hydrolysis of asiaticoside is asiatic acid, which retains many of the pharmacological properties of the parent compound .

Scientific Research Applications

Asiaticoside has a wide range of scientific research applications across various fields:

Mechanism of Action

Asiaticoside exerts its effects through multiple molecular targets and pathways:

Collagen Synthesis: Asiaticoside stimulates the synthesis of collagen, promoting wound healing and skin regeneration.

Anti-inflammatory Pathways: It modulates the production of inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB), reducing inflammation.

Neuroprotection: Asiaticoside enhances neuroprotection by modulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and apoptosis.

Comparison with Similar Compounds

Asiaticoside is often compared with other triterpenoid compounds such as:

Madecassoside: Another major constituent of Centella asiatica, madecassoside shares similar pharmacological properties but differs in its glycoside structure.

Madecassic Acid: Similar to asiatic acid, madecassic acid is another aglycone derived from madecassoside and exhibits comparable pharmacological activities.

Asiaticoside stands out due to its unique glycoside structure, which enhances its solubility and bioavailability, making it a more effective therapeutic agent in various applications.

Properties

Molecular Formula |

C48H78O16 |

|---|---|

Molecular Weight |

911.1 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |

InChI |

InChI=1S/C48H78O16/c1-22-12-17-48(19-18-46(7)25(30(48)23(22)2)10-11-29-45(6)15-9-14-44(4,5)28(45)13-16-47(29,46)8)43(58)64-42-37(56)34(53)32(51)27(62-42)21-59-40-38(57)35(54)39(26(20-49)61-40)63-41-36(55)33(52)31(50)24(3)60-41/h10,22-24,26-42,49-57H,9,11-21H2,1-8H3/t22-,23+,24+,26-,27-,28+,29-,30+,31+,32-,33-,34+,35-,36-,37-,38-,39-,40-,41+,42+,45+,46-,47-,48+/m1/s1 |

InChI Key |

CHHCVCZBDNSJEX-CJMDTNIASA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

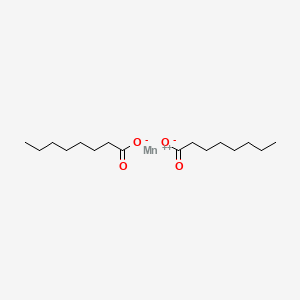

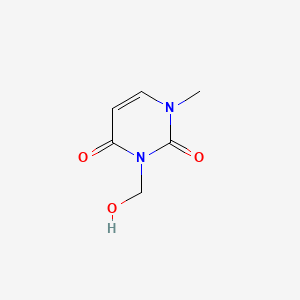

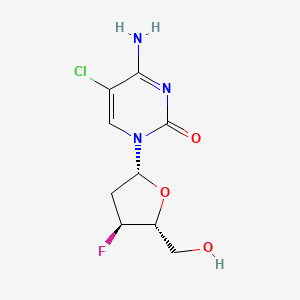

![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)

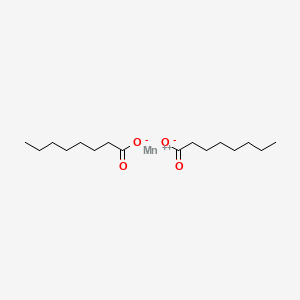

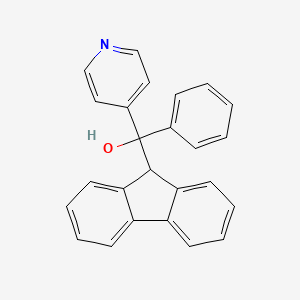

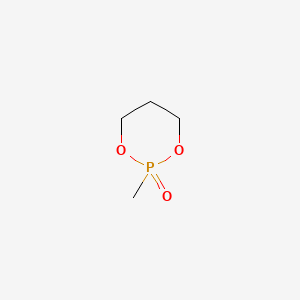

![[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)

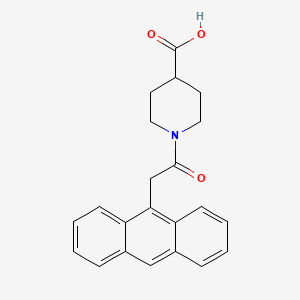

![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)